1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
Brand Name:
Vulcanchem
CAS No.:
1207459-15-1
VCID:
VC0129288
InChI:
InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1
SMILES:
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C21H18Cl2O7
Molecular Weight:
453.268
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
CAS No.: 1207459-15-1
Reference Standards
VCID: VC0129288
Molecular Formula: C21H18Cl2O7
Molecular Weight: 453.268
CAS No. | 1207459-15-1 |
---|---|
Product Name | 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose |
Molecular Formula | C21H18Cl2O7 |
Molecular Weight | 453.268 |
IUPAC Name | [(2R,3S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
Standard InChI | InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1 |
Standard InChIKey | XHRJNOXRTTZFEQ-PAMZHZACSA-N |
SMILES | CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Synonyms | 1-Acetate 3,5-Bis(4-chlorobenzoate)-2-deoxy-D-erythro-pentofuranose; |
PubChem Compound | 53259161 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume